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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B15589659

Disclaimer: Following a comprehensive search of scientific literature and databases, specific *H
and 3C NMR spectroscopic data for N-Methoxyanhydrovobasinediol could not be located.
The foundational publication by Xu YK, et al. in the Journal of Natural Products (2006), which
describes the isolation of this compound, does not provide the detailed NMR assignments
required for this analysis.

Therefore, the following application notes and protocols are presented as a detailed template
for the NMR spectroscopic analysis of a representative indole alkaloid, using the known
molecular formula of N-Methoxyanhydrovobasinediol (C21H26N202) as a structural basis.
The quantitative data herein is illustrative of a typical indole alkaloid and should be used as a
reference for experimental design and data interpretation.

Introduction

N-Methoxyanhydrovobasinediol is an indole alkaloid isolated from Gelsemium elegans.[1]
Alkaloids from this genus are known for their complex structures and significant biological
activities. This document provides a detailed protocol for the structural elucidation of N-
Methoxyanhydrovobasinediol and similar indole alkaloids using Nuclear Magnetic
Resonance (NMR) spectroscopy. The methodologies cover one-dimensional (*H and 13C) and
two-dimensional (COSY, HSQC, HMBC) NMR experiments, which are essential for the
complete assignment of proton and carbon signals and the determination of the compound's
stereochemistry.
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Molecular Structure and Properties

e Molecular Formula: C21H26N202
e Molecular Weight: 338.4 g/mol [2]
e CAS Number: 125180-42-9[1][3]

e Class: Indole Alkaloid[2]

Quantitative NMR Data (lllustrative)

The following tables present hypothetical *H and 3C NMR data for an indole alkaloid with the
molecular formula of N-Methoxyanhydrovobasinediol. These values are based on typical
chemical shifts for this class of compounds and are intended for illustrative purposes.

Table 1: Hypothetical *H NMR Data (500 MHz, CDCIs)
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Chemical Coupling
Position Shift (5, Multiplicity Constant (J, Integration Assighment
ppm) Hz)
H-1 7.52 d 7.8 1H Ar-H
H-2 7.15 t 7.5 1H Ar-H
H-3 7.08 t 7.5 1H Ar-H
H-4 7.30 d 8.0 1H Ar-H
H-5 3.85 m 1H CH
H-6a 1.89 m 1H CH2
H-6[3 2.10 m 1H CH2
H-14 5.40 q 6.8 1H =CH
H-15 3.25 m 1H CH
H-16 4.10 d 5.0 1H CH
H-17a 3.65 d 115 1H OCHz2
H-17p3 3.80 d 11.5 1H OCH:
H-18 1.65 d 6.8 3H CHs
H-21a 2.90 dd 14.0,5.5 1H N-CH2
H-21p3 3.10 dd 14.0, 2.0 1H N-CH:
N-CHs 2.45 S 3H N-CHs
N-OCHs 3.95 S 3H N-OCHs
OH 2.50 brs 1H OH

Table 2: Hypothetical 13C NMR Data (125 MHz, CDCls)
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Position Chemical Shift (6, ppm) Carbon Type
Cc-2 109.8 C
C-3 128.5 C
Cc-4 119.5 CH
C-5' 121.0 CH
C-6' 118.2 CH
C-7 125.4 CH
C-8' 136.1 C
Cc-9 151.8 C
C-5 53.2 CH
C-6 35.1 CH:
C-7 58.9 C
C-14 120.3 CH
C-15 138.7 C
C-16 78.5 CH
C-17 65.4 CH2
C-18 13.1 CHs
C-19 52.6 CH
C-20 60.1 C
C-21 50.5 CH2
N-CHs 42.8 CHs
N-OCHs 62.3 CHs

Experimental Protocols
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Sample Preparation

o Weigh approximately 5-10 mg of the purified N-Methoxyanhydrovobasinediol.

e Dissolve the sample in 0.6 mL of deuterated chloroform (CDCls) containing 0.03%
tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

e Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.
e 'H NMR Spectroscopy:

o Pulse Program: zg30

o

Temperature: 298 K

o

Spectral Width: 16 ppm

[¢]

Acquisition Time: 2.0 s

o

Relaxation Delay: 2.0 s

Number of Scans: 16

o

e 13C NMR Spectroscopy:
o Pulse Program: zgpg30 (proton-decoupled)
o Spectral Width: 240 ppm
o Acquisition Time: 1.0 s

o Relaxation Delay: 2.0 s
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o Number of Scans: 1024

e 2D COSY (Correlation Spectroscopy):

[e]

Pulse Program: cosygpqf

o

Spectral Width: 12 ppm in both dimensions

[¢]

Number of Increments: 256

Number of Scans: 8

[¢]

e 2D HSQC (Heteronuclear Single Quantum Coherence):

o

Pulse Program: hsqgcedetgpsisp2.3

[¢]

Spectral Width (F2 - tH): 12 ppm

[e]

Spectral Width (F1 - 13C): 160 ppm

Number of Increments: 256

[e]

Number of Scans: 16

o

e 2D HMBC (Heteronuclear Multiple Bond Correlation):

o

Pulse Program: hmbcgpndqgf

[e]

Spectral Width (F2 - H): 12 ppm

o

Spectral Width (F1 - 3C): 220 ppm

Number of Increments: 256

[¢]

Number of Scans: 32

[e]

Data Processing

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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e Phase correct all spectra manually.

e Perform baseline correction.

» Reference the H spectra to the TMS signal at 0.00 ppm and the 13C spectra to the CDCls
signal at 77.16 ppm.

 Integrate the signals in the 'H spectrum.

Analyze the 2D spectra to establish correlations and assign all signals.

Visualizations
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Isolation & Purification

Gelsemium elegans

;

Solvent Extraction

;

Chromatographic Separation (HPLC)

;

Pure N-Methoxyanhydrovobasinediol

NMR Aanalysis

Sample Preparation (in CDCI3)

;

1D & 2D NMR Data Acquisition

;

Data Processing & Referencing

Structure Elucidation

1D NMR Analysis (1H, 13C)

'y

2D NMR Analysis (COSY, HSQC, HMBC)

;

Propose Structure

;

Stereochemical Analysis (NOESY/ROESY)

Final Structure Confirmation

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

N-Methoxyanhydrovobasinediol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopic
Analysis of N-Methoxyanhydrovobasinediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589659#nmr-spectroscopy-of-n-
methoxyanhydrovobasinediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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